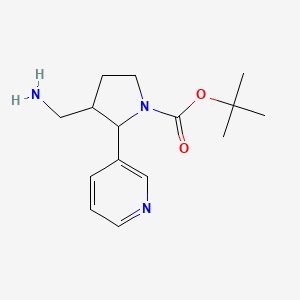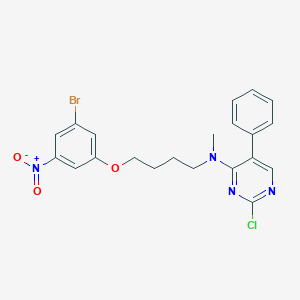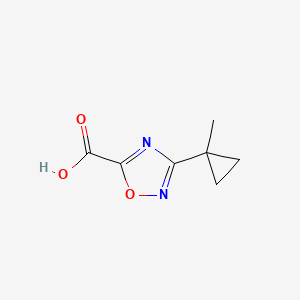![molecular formula C7H3ClINS B13029644 5-Chloro-2-iodobenzo[d]thiazole CAS No. 2941-57-3](/img/structure/B13029644.png)
5-Chloro-2-iodobenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-iodobenzo[d]thiazole is a heterocyclic compound that features both chlorine and iodine atoms attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodobenzo[d]thiazole typically involves the iodination and chlorination of benzothiazole derivatives. One common method starts with the iodination of methyl anthranilate, followed by a Sandmeyer reaction to introduce the chlorine atom . Another approach involves the electrosynthesis of benzothiazole derivatives via C–H thiolation, which is a green and efficient method .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step reactions starting from readily available raw materials. The process usually includes iodination, chlorination, and subsequent purification steps to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-iodobenzo[d]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitutions are common due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like iodine and chlorine are used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide and ethanol are commonly used.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
5-Chloro-2-iodobenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, biocides, and fungicides.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-iodobenzo[d]thiazole involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it competes with the substrate for the active site of the enzyme, thereby reducing melanin production . The compound’s halogen atoms play a crucial role in its binding affinity and inhibitory activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-iodobenzoic acid: Similar in structure but lacks the thiazole ring.
5-Chloro-2-phenylbenzo[d]thiazole: Similar but with a phenyl group instead of an iodine atom.
Uniqueness
5-Chloro-2-iodobenzo[d]thiazole is unique due to the presence of both chlorine and iodine atoms on the benzothiazole ring, which imparts distinct chemical reactivity and biological activity. This dual halogenation makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
2941-57-3 |
|---|---|
Formule moléculaire |
C7H3ClINS |
Poids moléculaire |
295.53 g/mol |
Nom IUPAC |
5-chloro-2-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H3ClINS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H |
Clé InChI |
ORZONXCYXUUHBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N=C(S2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13029592.png)

![Methyl4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13029596.png)

![8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13029604.png)

![(2S)-2-amino-4-[[(2S)-1-[[(3E,6R,9S,12S,13S,21S,24S,27S,28S,31R,32S)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-9-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-3-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13029621.png)



![Spiro[3.3]heptane-2,6-dicarboxylicacid,dimethylester,(+)](/img/structure/B13029636.png)
